2,2-Dimethylpentanedinitrile

CAS No.: 22247-63-8

Cat. No.: VC7036061

Molecular Formula: C7H10N2

Molecular Weight: 122.171

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22247-63-8 |

|---|---|

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.171 |

| IUPAC Name | 2,2-dimethylpentanedinitrile |

| Standard InChI | InChI=1S/C7H10N2/c1-7(2,6-9)4-3-5-8/h3-4H2,1-2H3 |

| Standard InChI Key | YTAGXUZOUXMDHY-UHFFFAOYSA-N |

| SMILES | CC(C)(CCC#N)C#N |

Introduction

Molecular Structure and Nomenclature

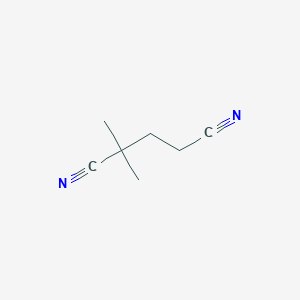

The systematic IUPAC name 2,2-dimethylpentanedinitrile denotes a five-carbon chain (pentane) with two methyl groups (-CH₃) at the second carbon and two nitrile groups positioned at terminal or adjacent carbons. The exact placement of the nitrile groups determines isomerism. For instance, if the nitriles occupy the first and fifth positions, the structure becomes 2,2-dimethylpentane-1,5-dinitrile (Fig. 1A). Alternatively, a 1,3-dinitrile configuration would yield distinct stereoelectronic properties1.

Branched nitriles like this exhibit increased steric hindrance around the cyano groups, influencing reactivity. Comparative studies of mono-nitriles, such as 2,2-dimethylpentanenitrile (C₇H₁₃N), reveal that branching reduces intermolecular interactions, lowering boiling points relative to linear analogs. Extending this to the dinitrile, the dual -C≡N groups would enhance polarity, likely increasing melting and boiling points beyond those of mono-nitrile derivatives .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2,2-dimethylpentanedinitrile may involve sequential cyanation of a dihalide precursor. For example, reacting 2,2-dimethylpentane-1,5-dibromide with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) could yield the target compound:

Alternative routes include hydrocyanation of dienes or ammoxidation of dimethylpentane diols, though these methods require stringent temperature and catalyst control .

Industrial Scalability

Large-scale production would necessitate continuous-flow reactors to manage exothermic cyanation reactions. Purification via fractional distillation or recrystallization is critical, as branched dinitriles often form eutectic mixtures with byproducts.

Physicochemical Properties

Predicted properties for 2,2-dimethylpentanedinitrile, extrapolated from mono-nitrile analogs :

| Property | Predicted Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂ | Addition of a second -CN group |

| Molecular Weight | 136.20 g/mol | C₈H₁₂N₂ stoichiometry |

| Density | 0.95–1.02 g/cm³ | Higher polarity vs. mono-nitriles |

| Boiling Point | 240–260°C | Increased dipole interactions |

| Melting Point | 30–50°C | Molecular symmetry effects |

| Solubility in Water | Low (<1 g/L) | Hydrophobic alkyl branches |

The compound’s low water solubility aligns with trends in branched nitriles, where bulky substituents hinder hydrogen bonding.

Reactivity and Applications

Chemical Reactivity

The electron-withdrawing nitrile groups activate adjacent carbons for nucleophilic attack. In alkaline conditions, hydrolysis could yield dicarboxylic acids:

Reduction with lithium aluminum hydride (LiAlH₄) would produce a diamine, valuable in polymer synthesis.

Industrial and Pharmaceutical Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume